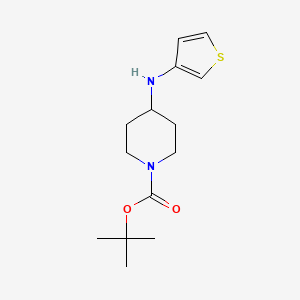
Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring substituted with a thiophen-3-ylamino group and a tert-butyl ester at the carboxylate position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with thiophene-based compounds. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a carboxylate group.
Introduction of the Thiophene Group: The thiophene moiety is introduced via nucleophilic substitution or coupling reactions.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.
Substitution: The amino group on the thiophene ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: Modified piperidine derivatives.
Substitution Products: Alkylated or acylated thiophene derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring and piperidine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate: Utilized in the development of pharmaceuticals.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Employed as a linker in targeted protein degradation.
Uniqueness
Tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required.
Propriétés
Formule moléculaire |
C14H22N2O2S |
|---|---|
Poids moléculaire |
282.40 g/mol |
Nom IUPAC |
tert-butyl 4-(thiophen-3-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-7-4-11(5-8-16)15-12-6-9-19-10-12/h6,9-11,15H,4-5,7-8H2,1-3H3 |
Clé InChI |
FOSNLXHSIYJVHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


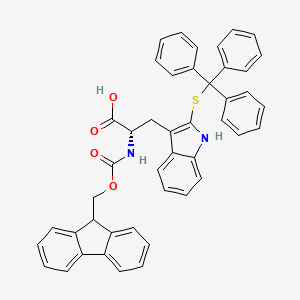
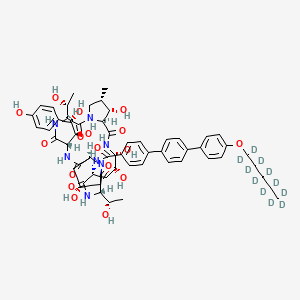
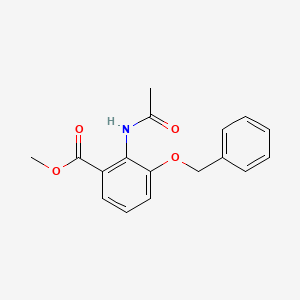
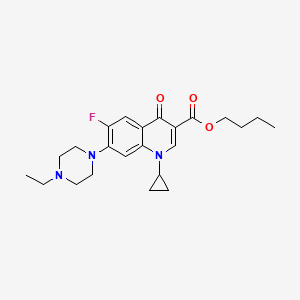
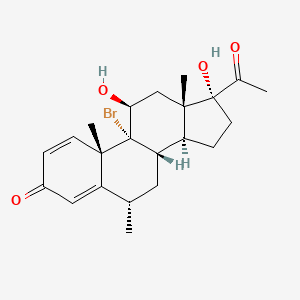

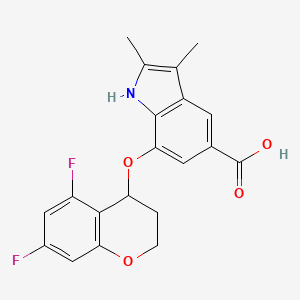
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
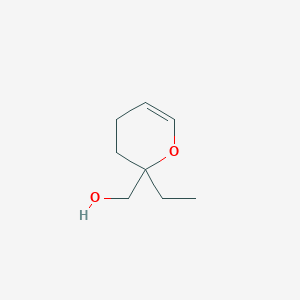
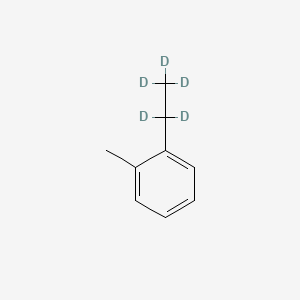

![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
